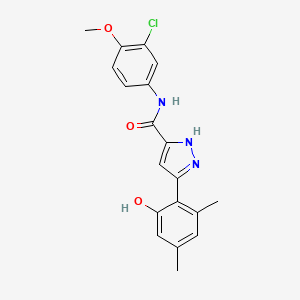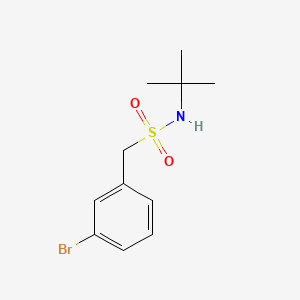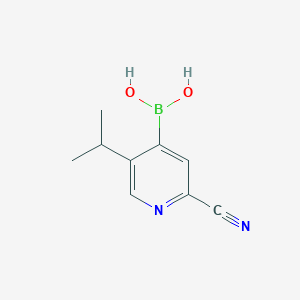
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds can exhibit antimicrobial properties, making them candidates for drug development.
Medicine
Anti-inflammatory: Pyrazole derivatives have been studied for their anti-inflammatory properties.
Anticancer: Some compounds in this class have shown potential as anticancer agents.
Industry
Agriculture: Pyrazole derivatives can be used as pesticides or herbicides.
Pharmaceuticals: These compounds are often explored for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied, but could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the 2-hydroxy-4,6-dimethylphenyl group in N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide may confer unique biological activities or chemical properties compared to other similar compounds. This could include differences in solubility, reactivity, or biological target specificity.
Propriétés
Formule moléculaire |
C19H18ClN3O3 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-10-6-11(2)18(16(24)7-10)14-9-15(23-22-14)19(25)21-12-4-5-17(26-3)13(20)8-12/h4-9,24H,1-3H3,(H,21,25)(H,22,23) |
Clé InChI |
JWVYOSFXJYMPKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)



![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)

![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-](/img/structure/B14088959.png)
